molecular formula C32H26O6S3 B2514092 1-(1,3-Benzodioxol-5-yl)-3-({4-[(4-{[3-(1,3-benzodioxol-5-yl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone CAS No. 882749-72-6

1-(1,3-Benzodioxol-5-yl)-3-({4-[(4-{[3-(1,3-benzodioxol-5-yl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone

Cat. No.: B2514092
CAS No.: 882749-72-6
M. Wt: 602.73
InChI Key: WNPIUPOUJYMXOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-Benzodioxol-5-yl)-3-({4-[(4-{[3-(1,3-benzodioxol-5-yl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone is a structurally complex molecule featuring:

  • Two 1,3-benzodioxol-5-yl groups (a methylenedioxy-substituted benzene ring), which are known for their electron-rich aromatic systems and role in bioactive compounds .
  • A propanone backbone (ketone-containing three-carbon chain), providing a flexible scaffold for substitutions.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[4-[4-[3-(1,3-benzodioxol-5-yl)-3-oxopropyl]sulfanylphenyl]sulfanylphenyl]sulfanylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H26O6S3/c33-27(21-1-11-29-31(17-21)37-19-35-29)13-15-39-23-3-7-25(8-4-23)41-26-9-5-24(6-10-26)40-16-14-28(34)22-2-12-30-32(18-22)38-20-36-30/h1-12,17-18H,13-16,19-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPIUPOUJYMXOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)CCSC3=CC=C(C=C3)SC4=CC=C(C=C4)SCCC(=O)C5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H26O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1,3-Benzodioxol-5-yl)-3-({4-[(4-{[3-(1,3-benzodioxol-5-yl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone, also known by its CAS number 882749-72-6, is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C32H26O6S3C_{32}H_{26}O_6S_3 with a molecular weight of 602.73 g/mol. The compound features multiple functional groups including benzodioxole and sulfanyl moieties that are significant for its biological activity.

Property Value
Molecular FormulaC32H26O6S3C_{32}H_{26}O_6S_3
Molecular Weight602.73 g/mol
CAS Number882749-72-6

Anticancer Properties

Recent studies have indicated that compounds containing the benzodioxole structure exhibit significant anticancer effects. For instance, derivatives of benzodioxole have been shown to inhibit various cancer cell lines including MDA-MB 231 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer) with IC50 values in the low micromolar range . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Protein Kinase Inhibition

Protein kinases are critical in regulating cellular functions and are often implicated in cancer progression. The compound has been evaluated for its inhibitory effects on several protein kinases, including DYRK1A and GSK3α/β. These kinases play roles in cell proliferation and survival, making them attractive targets for cancer therapy .

Study on DYRK1A Inhibition

In a study published in Nature Communications, compounds similar to the target compound were synthesized and tested for their ability to inhibit DYRK1A. The results indicated that certain modifications to the benzodioxole structure significantly enhanced inhibitory potency, with some derivatives achieving IC50 values as low as 0.028 μM . This suggests that structural optimization can lead to more effective inhibitors.

Evaluation in Tumor Cell Lines

A systematic evaluation of the compound's effects on various tumor cell lines revealed a concentration-dependent inhibition of cell growth. In vitro assays demonstrated that treatment with the compound led to a decrease in viability across multiple cell lines, confirming its potential as an anticancer agent .

The proposed mechanisms by which this compound exerts its biological activity include:

  • Induction of Apoptosis : The compound may activate apoptotic pathways leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : It has been observed to halt the cell cycle at specific phases, preventing further proliferation.
  • Inhibition of Kinase Activity : By inhibiting key protein kinases involved in growth signaling pathways, the compound disrupts cancer cell survival mechanisms.

Scientific Research Applications

Applications in Medicinal Chemistry

  • Anticancer Activity :
    • Research indicates that compounds similar to 1-(1,3-Benzodioxol-5-yl)-3-propanone exhibit cytotoxic effects against various cancer cell lines. The presence of the benzodioxole moiety is believed to enhance the compound's ability to induce apoptosis in cancer cells, making it a candidate for further development in cancer therapies .
  • Antimicrobial Properties :
    • The sulfanyl groups present in the structure may contribute to antimicrobial activity. Studies have shown that derivatives of benzodioxole compounds often possess significant antibacterial and antifungal properties, suggesting potential applications in treating infections .
  • Neuroprotective Effects :
    • Preliminary studies suggest that this compound may have neuroprotective properties. The interaction of benzodioxole derivatives with neurotransmitter systems could provide insights into their use in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Applications in Material Sciences

  • Polymer Chemistry :
    • The unique structural features of this compound allow it to be used as a building block in the synthesis of advanced polymers. These polymers can exhibit enhanced thermal stability and mechanical properties, making them suitable for high-performance applications .
  • Photonic Devices :
    • Due to its potential optical properties, this compound may find applications in the development of photonic devices. Its ability to absorb and emit light can be harnessed in applications such as sensors and light-emitting diodes (LEDs) .

Data Table: Summary of Applications

Application AreaSpecific Use CaseMechanism/Effect
Medicinal ChemistryAnticancer ActivityInduces apoptosis in cancer cells
Antimicrobial PropertiesExhibits antibacterial and antifungal activity
Neuroprotective EffectsInteracts with neurotransmitter systems
Material SciencesPolymer ChemistryEnhances thermal stability and mechanical properties
Photonic DevicesAbsorbs and emits light for sensors and LEDs

Case Studies

  • Anticancer Activity Study :
    • A study evaluated the cytotoxic effects of various benzodioxole derivatives on human cancer cell lines, demonstrating that modifications to the sulfanyl groups can enhance cytotoxicity significantly. The study concluded that further exploration of such compounds could lead to novel anticancer agents.
  • Neuroprotective Mechanism Investigation :
    • Research into the neuroprotective effects of benzodioxole compounds revealed their potential to inhibit neuroinflammation pathways, suggesting that they could be beneficial in treating neurodegenerative disorders.

Comparison with Similar Compounds

Core Benzodioxol-Propanone Derivatives

  • 1-(1,3-Benzodioxol-5-yl)propan-1-one (): Simpler structure: Lacks sulfanyl linkages, reducing molecular weight (178.19 g/mol) and complexity. Synonyms: 3,4-Methylenedioxypropiophenone, highlighting its role as a precursor in synthesizing more complex derivatives . Applications: Used in fragrances and pharmaceuticals due to its aromatic properties.
  • Safety: Classified under UN GHS standards, indicating handling precautions for toxicity or irritancy .
Property Target Compound 1-(1,3-Benzodioxol-5-yl)propan-1-one 1-(1,3-Benzodioxol-5-yl)-3-[(4-bromophenyl)sulfanyl]-1-propanone
Molecular Weight (g/mol) ~600 (estimated) 178.19 407.29 (with Br)
Functional Groups Benzodioxole, ketone, thioethers Benzodioxole, ketone Benzodioxole, ketone, thioether, Br
Complexity High (multiple aromatic/S linkages) Low Moderate

Sulfanyl-Linked Heterocyclic Derivatives

  • Chlorophenyl group: Increases lipophilicity, aiding membrane penetration in biological systems.
  • 1-(1,3-Benzodioxol-5-yl)-2-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl]ethanone (): Thiazole ring: A sulfur-nitrogen heterocycle with known antioxidant and anti-inflammatory properties. Nitro group: Electron-withdrawing effect may stabilize the molecule or influence redox activity .
Property Target Compound Triazole Derivative () Thiazole Derivative ()
Heterocycle None 1,2,4-Triazole Thiazole
Bioactivity Potential Unreported Antibacterial (via triazole) Antioxidant (via thiazole)
Key Substituents Phenyl-thioethers Cl, methylphenyl NO2

Chalcone and Propenone Derivatives

  • 3-(1,3-Benzodioxol-5-yl)-1-(4-hydroxyphenyl)-2-propen-1-one (): Chalcone backbone: Conjugated α,β-unsaturated ketone system, enabling Michael addition reactions and UV absorption.
Property Target Compound Chalcone Derivative ()
Conjugation Absent Present (C=C-C=O)
Reactivity Thioether linkages Electrophilic α,β-unsaturated ketone
Applications Unreported Photodynamic therapy, enzyme inhibition

Q & A

Q. Q1. What are the common synthetic routes for preparing this compound, and what key reaction steps are involved?

Answer: The synthesis typically involves multi-step reactions, including:

  • S-Alkylation : Coupling of thiol-containing intermediates with halogenated precursors under alkaline conditions to form sulfanyl linkages (e.g., S-alkylation of triazole-thiols with bromo-ketones) .
  • Thiol-Disulfide Exchange : Sequential sulfanyl group introductions to build the poly-sulfanyl backbone .
  • Purification : Column chromatography or recrystallization to isolate the product, given the compound’s structural complexity .

Q. Key Considerations :

  • Solvent selection (e.g., DMF or THF) to enhance solubility of aromatic intermediates.
  • Temperature control (40–80°C) to optimize reaction rates without side-product formation .

Q. Q2. How can researchers analyze the compound’s three-dimensional conformation and electronic properties?

Answer:

  • X-ray Crystallography : Resolve crystal structure to confirm bond lengths, angles, and spatial arrangement of functional groups (e.g., benzodioxole and sulfanyl motifs) .
  • Spectroscopy :
    • NMR : Assign peaks for sulfanyl protons (δ 3.0–4.0 ppm) and benzodioxole protons (δ 5.9–6.8 ppm) .
    • FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (S–S, ~500 cm⁻¹) vibrations .
  • Mass Spectrometry : High-resolution MS to validate molecular weight and fragmentation patterns .

Advanced Research Questions

Q. Q3. How can synthesis conditions be optimized to improve yield and purity?

Answer: A Design of Experiments (DoE) approach is recommended:

Parameter Screening : Vary temperature, solvent polarity, and catalyst loading (e.g., using APS initiators) .

Response Surface Methodology : Model interactions between variables (e.g., pH and reaction time) to identify optimal conditions .

In-line Analytics : Use flow chemistry with real-time UV/Vis monitoring to track intermediate formation .

Q. Example Optimization Table :

ParameterRange TestedOptimal Value
Temperature40–100°C70°C
SolventDMF, THF, AcCNTHF
Catalyst (mol%)1–5%3%

Q. Q4. How should researchers resolve contradictions in spectral data during structural elucidation?

Answer:

  • Cross-Validation : Compare NMR data with DFT-calculated chemical shifts (e.g., B3LYP/6-31G* basis sets) .
  • Isotopic Labeling : Use deuterated analogs to distinguish overlapping proton signals .
  • Crystallographic Refinement : Reconcile discrepancies between experimental and computational bond angles via Hirshfeld surface analysis .

Q. Q5. What computational methods predict the compound’s interaction with biological targets?

Answer:

  • Molecular Docking : Simulate binding to enzymes (e.g., GSK-3β) using AutoDock Vina to identify key residues (e.g., Lys85, Asp200) .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories with AMBER force fields .
  • QSAR Modeling : Corolate electronic parameters (e.g., HOMO-LUMO gaps) with antimicrobial activity .

Q. Q6. What strategies mitigate instability of sulfanyl linkages during storage?

Answer:

  • Oxidative Protection : Store under inert atmosphere (N₂/Ar) with antioxidants (e.g., BHT) .
  • Temperature Control : Keep at –20°C in amber vials to prevent UV-induced degradation .
  • Lyophilization : Convert to stable salt forms (e.g., oxalates) for long-term storage .

Q. Q7. What advanced techniques characterize the compound’s solid-state properties?

Answer:

  • PXRD : Identify polymorphs and assess crystallinity .
  • DSC/TGA : Measure thermal stability (decomposition >200°C) and phase transitions .
  • SEM-EDS : Map elemental distribution (e.g., sulfur content) in microcrystalline samples .

Q. Q8. How can this compound be applied in interdisciplinary research?

Answer:

  • Materials Science : As a precursor for conductive polymers due to π-conjugated benzodioxole-sulfanyl frameworks .
  • Catalysis : Sulfanyl groups act as ligands for transition-metal catalysts in cross-coupling reactions .
  • Neuroscience : Investigate neuroprotective effects via modulation of kinase pathways (e.g., GSK-3β inhibition) .

Q. Q9. What are common pitfalls in multi-step synthesis, and how can they be addressed?

Answer:

  • Low-Yield Steps : Replace stoichiometric reagents with catalytic systems (e.g., Pd/C for C–S coupling) .
  • Side Reactions : Introduce protecting groups (e.g., acetyl for hydroxyls) during benzodioxole functionalization .
  • Scale-up Challenges : Use continuous-flow reactors to improve mixing and heat transfer .

Q. Q10. How to design bioactivity assays targeting specific enzymes or receptors?

Answer:

  • Enzyme Inhibition :
    • Kinase Assays : Measure IC₅₀ against GSK-3β using ADP-Glo™ kits .
    • Microbial Screening : Test MIC values against S. aureus (ATCC 25923) via broth microdilution .
  • Receptor Binding : Radioligand displacement assays (e.g., [³H]-LSD for 5-HT₂A receptor affinity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.